5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS No.: 733031-04-4
Cat. No.: VC8364269
Molecular Formula: C24H18N4S
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733031-04-4 |
|---|---|
| Molecular Formula | C24H18N4S |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 3-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C24H18N4S/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23-26-27-24(29)28(23)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,29) |
| Standard InChI Key | DWBIKTFVHFPPAJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name for this compound is 3-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione, reflecting its intricate structure. The molecule consists of:
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A 1,2,4-triazole-5-thione ring, which contributes sulfur-based reactivity.
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A 4-methylphenyl-substituted quinoline moiety at position 4 of the triazole.
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A phenyl group at position 1 of the triazole.
The thione (-C=S) group at position 5 enhances its potential for hydrogen bonding and metal coordination, which is critical for biological interactions .
Spectral Characterization
Key spectral data from related triazole-thiol derivatives provide insights into its structural confirmation:
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IR Spectroscopy: Characteristic peaks for C=S (1,190–1,192 cm⁻¹) and C=N (1,587–1,610 cm⁻¹) are observed in analogous compounds .
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¹H NMR: Aromatic protons from quinoline and phenyl groups appear between δ 6.76–7.64 ppm, while methyl groups resonate near δ 2.14–2.29 ppm .
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¹³C NMR: Quinoline carbons are detected at δ 115–144 ppm, and thiocarbonyl carbons at δ 181–182 ppm .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of triazole-thiol derivatives typically involves multi-step reactions:
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Quinoline Precursor Formation: Quinoline-2-carboxylic acid derivatives are condensed with hydrazine to form hydrazides .
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Cyclization: Reaction with carbon disulfide or thiourea yields the triazole-thiol core .
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Functionalization: Aldehyde condensation or alkylation introduces substituents like the 4-methylphenyl group .
For the target compound, a plausible route involves:
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Quinaldic Acid Derivative Preparation: Starting with quinoline-2-carboxylic acid, methylphenyl groups are introduced via Friedel-Crafts alkylation.
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Triazole Formation: Cyclocondensation with thiosemicarbazide under acidic conditions generates the triazole-thiol scaffold .
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Phenyl Group Incorporation: Electrophilic substitution or cross-coupling reactions attach the phenyl moiety.
Reaction with Electrophiles
The thiol (-SH) group exhibits nucleophilic reactivity, enabling:
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Alkylation: Formation of thioethers with alkyl halides.
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Oxidation: Conversion to disulfides or sulfonic acids under oxidative conditions .
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Schiff Base Formation: Condensation with aldehydes produces thiosemicarbazones, as demonstrated in related compounds .
Physicochemical Properties
The low aqueous solubility may limit bioavailability, necessitating formulation strategies like nanoencapsulation.
| Supplier | Location | Purity |
|---|---|---|
| Shanghai Haohong Pharma | China | 95% |
| Ryan Scientific, Inc. | United States | 90% |
| Enamine | Ukraine | 98% |
Prices range from $200–$500 per gram, depending on purity and quantity.
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